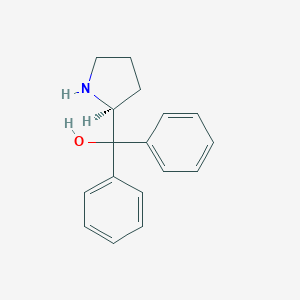

(S)-(-)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol

Beschreibung

(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (CAS: 112068-01-6) is a chiral pyrrolidine derivative widely used as a chiral auxiliary and catalyst in asymmetric synthesis. It has a molecular formula of C₁₇H₁₉NO (MW: 253.34) and a melting point of 76–78°C . Its optical rotation is [α]D = -67° (c = 3 in chloroform), reflecting its (S)-configuration . Synthesized from L-proline or L-glutamic acid, this compound is pivotal in enantioselective reactions, such as the catalytic asymmetric borane reduction of ketones .

Eigenschaften

IUPAC Name |

diphenyl-[(2S)-pyrrolidin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c19-17(16-12-7-13-18-16,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16,18-19H,7,12-13H2/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGCGXUGBDJGFFY-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369275 | |

| Record name | (S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112068-01-6 | |

| Record name | α,α-Diphenyl-L-prolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112068-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyrrolidinemethanol, alpha,alpha-diphenyl-, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112068016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PYRROLIDINEMETHANOL, .ALPHA.,.ALPHA.-DIPHENYL-, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3HE3KC32M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

N-Ethoxycarbonyl Protection Strategy

The most widely reported method begins with L-proline, leveraging its inherent chirality to ensure enantiopure DPPM. As detailed by Zhang et al., this three-step process involves:

-

Protection of the amino group : L-proline is treated with ethyl chloroformate in methanol under alkaline conditions (K₂CO₃), forming (S)-N-ethoxycarbonyl proline methyl ester. This step achieves 85–90% conversion.

-

Grignard addition : The protected proline reacts with two equivalents of phenylmagnesium bromide in tetrahydrofuran (THF) at 0°C, introducing diphenyl groups. This step requires strict temperature control to minimize side reactions.

-

Deprotection and reduction : The intermediate is hydrolyzed with aqueous KOH in methanol, followed by recrystallization to yield DPPM.

Key Data :

Crystallographic analysis (space group P2₁2₁2₁) revealed an intramolecular hydrogen bond (O1–H1⋯N1 = 2.25 Å) stabilizing the enantiopure structure.

Alternative N-Protective Groups

Yang et al. compared N-benzyl, N-ethoxycarbonyl, and N-tert-butoxycarbonyl (Boc) protective groups. While all routes preserved optical purity, yields varied significantly:

| Protective Group | Yield (%) |

|---|---|

| Ethoxycarbonyl | 54.4 |

| Benzyl | 38.2 |

| Boc | 49.7 |

The lower yield with benzyl protection was attributed to steric hindrance during Grignard addition.

Benzaldehyde-Pyrrolidine Condensation Route

Direct Aldol Condensation

A second approach starts with pyrrolidine and benzaldehyde. The reaction proceeds via:

-

Condensation : Benzaldehyde and pyrrolidine undergo aldol addition in the presence of a Lewis acid catalyst (e.g., ZnCl₂), forming α,α-diphenyl-2-pyrrolidinemethanone.

-

Ketone reduction : The methanone intermediate is reduced using NaBH₄ or LiAlH₄, yielding racemic DPPM.

-

Chiral resolution : Enzymatic or chromatographic separation isolates the (S)-enantiomer.

Limitations :

-

Racemic mixture necessitates additional resolution steps, reducing overall efficiency.

-

Lower enantiomeric purity (85–90%) compared to L-proline routes.

Comparative Analysis of Synthetic Methods

Yield and Scalability

| Method | Starting Material | Total Yield (%) | Scalability |

|---|---|---|---|

| L-Proline (ethoxycarbonyl) | L-Proline | 54.4 | High |

| L-Proline (benzyl) | L-Proline | 38.2 | Moderate |

| Benzaldehyde route | Pyrrolidine | 45–50* | Low |

The L-proline route outperforms the benzaldehyde method in enantioselectivity and scalability, making it preferred for industrial applications.

Reaction Optimization

-

Grignard reagent stoichiometry : Excess phenylmagnesium bromide (2.5 eq.) improves diphenylation efficiency.

-

Solvent selection : THF enhances Grignard reactivity compared to diethyl ether.

-

Temperature control : Maintaining 0°C during Grignard addition prevents ketone over-reduction.

Industrial-Scale Production Insights

Sigma-Aldrich’s DPPM synthesis (purity >99%) employs a modified L-proline route, emphasizing:

Analyse Chemischer Reaktionen

Progabid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Progabid kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen können Progabid in seine aktive Form, GABA, umwandeln.

Substitution: Progabid kann Substitutionsreaktionen, insbesondere am aromatischen Ring, eingehen, um verschiedene Derivate zu bilden.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind GABA und andere Metaboliten, die die therapeutischen Eigenschaften von Progabid bewahren .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

DPPM is primarily utilized as a chiral auxiliary in asymmetric synthesis, which is crucial for the development of enantiomerically pure pharmaceuticals. Its applications include:

- Analgesic and Anti-inflammatory Agents : DPPM has been reported to exhibit analgesic and anti-inflammatory properties, making it valuable in drug formulation .

- Neuroprotective Effects : Research indicates potential neuroprotective effects, contributing to its utility in developing treatments for neurodegenerative diseases .

Case Studies

- Asymmetric Catalysis : DPPM has been used effectively in the borane-mediated asymmetric reduction of ketones. For example, it reacts with catecholborane to form a spiroborate ester, which serves as an efficient catalyst for synthesizing enantiopure alcohols .

- Organocatalysis : In a study involving mesoporous silica functionalized with DPPM, it was shown to catalyze the addition of diethylzinc to benzaldehyde, yielding (S)-1-phenyl-propanol .

Industrial Applications

Beyond pharmaceuticals, DPPM finds applications in:

Wirkmechanismus

Progabide exerts its effects by binding to both GABA A and GABA B receptors located on the terminals of primary afferent fibers . Binding to GABA A receptors increases the affinity of the receptor for GABA, leading to an augmented flux of chloride ions across the terminal membrane and increased presynaptic inhibition . Activation of GABA B receptors retards the influx of calcium ions into the terminals, reducing the release of excitatory amino acids and other transmitters .

Vergleich Mit ähnlichen Verbindungen

Comparison with Enantiomers

(R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol

The R-enantiomer (CAS: 22348-32-9) shares the same molecular formula and weight but differs in configuration and properties:

- Melting Point : 77–80°C

- Optical Rotation : [α]D = +67° (exact solvent unspecified)

- Synthetic Yield : Lower yields are observed when using benzyl (PhCH₂) N-protection during synthesis from L-proline .

- Commercial Cost : Priced at $11,275/g (98% purity), significantly higher than the S-enantiomer, reflecting synthetic challenges or demand .

Key Differences:

Comparison with Structural Analogs

(S)-(-)-α,α-Diphenylprolinol

- Applications: Used in pharmaceutical research, whereas the S-pyrrolidinemethanol is employed in drug synthesis .

Chiral Oxazolidinone 3

It highlights how N-protecting groups (e.g., benzyl, Boc) influence chemical yields without affecting optical purity .

Catalytic Asymmetric Reductions

The S-enantiomer is integral to synthesizing a C(2)-symmetric chiral catalyst (3,5-bis[(2S)-(hydroxy-diphenylmethyl)-pyrrolidin-1-ylmethyl]-1,3,4-oxadiazole), achieving 86.8–94.5% enantiomeric excess in ketone reductions . This performance surpasses many non-pyrrolidine-based catalysts in efficiency.

Pharmaceutical Intermediates

Both enantiomers are used in drug synthesis, but the S-form is specifically noted for preparing chiral oxazolidinones and β-amino alcohols, critical in APIs (Active Pharmaceutical Ingredients) .

Data Tables

Table 1: Physicochemical Properties

| Compound | CAS | Molecular Formula | MW | mp (°C) | [α]D (c, solvent) | Purity |

|---|---|---|---|---|---|---|

| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | 112068-01-6 | C₁₇H₁₉NO | 253.34 | 76–78 | -67° (3, CHCl₃) | 99+% |

| (R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol | 22348-32-9 | C₁₇H₁₉NO | 253.34 | 77–80 | +67° | 98% |

Table 2: Commercial Details

| Compound | Supplier | Price (1 g) | HS Code |

|---|---|---|---|

| (R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol | TCI Chemicals | $11,275 | 29339980 |

| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | Shanghai Horing Bio | Not listed | 29339900 |

Biologische Aktivität

(S)-(-)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol, commonly referred to as DPPM, is a chiral compound that has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis, applications, and safety considerations, supported by relevant data tables and case studies.

DPPM has the molecular formula and a molecular weight of 253.34 g/mol. It appears as a white to beige crystalline powder with a melting point of 77-80°C. The compound is soluble in chloroform and has a predicted pKa value of approximately 13.15, indicating its basic nature in solution .

Pharmacological Properties

DPPM is noted for its analgesic , anti-inflammatory , and neuroprotective effects. These properties make it a valuable compound in drug development, particularly for conditions involving pain and inflammation. The mechanism of action primarily involves modulation of neurotransmitter systems and inflammatory pathways.

- Analgesic Effects : DPPM has been shown to reduce pain responses in animal models, suggesting potential applications in pain management therapies.

- Anti-inflammatory Properties : Studies indicate that DPPM can inhibit pro-inflammatory cytokines, which may be beneficial in treating inflammatory disorders.

- Neuroprotective Effects : Research demonstrates that DPPM can protect neuronal cells from oxidative stress and apoptosis, indicating its potential use in neurodegenerative diseases .

Synthesis

The synthesis of this compound typically involves the following steps:

- Condensation Reaction : Benzaldehyde is reacted with pyrrolidine in the presence of a catalyst to form an intermediate.

- Reduction : The ketone group in the intermediate is reduced using agents such as sodium borohydride or lithium aluminum hydride to yield DPPM.

- Chiral Control : The stereochemistry is controlled through the use of enantiopure starting materials or chiral catalysts to ensure the formation of the (S)-enantiomer .

Applications

DPPM serves multiple roles in organic synthesis:

- Chiral Auxiliary : It is extensively used as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.

- Organocatalyst : DPPM acts as a bifunctional organocatalyst in reactions such as the borane-mediated asymmetric reduction of ketones, where it enhances selectivity and yield .

| Application | Description |

|---|---|

| Chiral Auxiliary | Assists in synthesizing enantiomerically pure compounds |

| Organocatalyst | Catalyzes reactions for efficient asymmetric reductions |

| Neuroprotective Agent | Potential therapeutic use for neurodegenerative diseases |

Case Studies

A notable case study reported cardiovascular toxicity associated with recreational use of diphenylprolinol (D2PM), which is structurally related to DPPM. A male patient experienced chest pain and agitation after ingestion, highlighting the importance of understanding the safety profile of compounds similar to DPPM when used outside of controlled environments .

Safety Considerations

DPPM requires careful handling due to its potential hazards:

Q & A

Q. How is (S)-(-)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol synthesized and characterized in academic settings?

- Methodological Answer : The synthesis typically involves the reduction of a chiral proline-derived precursor or asymmetric addition reactions. Characterization relies on:

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Safety data (R-phrases: R36/37/38) indicate risks of eye, skin, and respiratory irritation. Key precautions include:

- Use of fume hoods, gloves, and protective eyewear.

- Storage in airtight containers away from light and moisture .

Q. What are the key spectroscopic markers for identifying this compound?

- Methodological Answer :

- NMR : Distinct aromatic proton signals (δ 7.2–7.4 ppm for diphenyl groups) and pyrrolidine methane proton (δ ~3.5–4.0 ppm).

- IR : O-H stretch (~3200–3500 cm⁻¹) and C-N absorption (~1100 cm⁻¹) .

Advanced Research Questions

Q. How can enantiomeric purity be rigorously assessed for this compound?

- Methodological Answer : Enantiomeric excess (ee) is quantified via:

Q. How is this compound utilized as a chiral ligand in asymmetric catalysis?

- Methodological Answer : As a prolinol derivative, it serves as a ligand in:

- Aldol Reactions : Enhances enantioselectivity via hydrogen-bonding interactions.

- Organocatalysis : Optimize solvent polarity (e.g., toluene vs. DMF) and temperature (e.g., -20°C to RT) to improve yield and ee .

Example: In asymmetric Michael additions, catalyst loading (5–10 mol%) and substrate ratios are systematically varied .

Q. How can contradictions in reported enantioselectivity data across studies be resolved?

- Methodological Answer : Discrepancies often arise from:

Q. What challenges arise when scaling reactions using this compound, and how are they addressed?

- Methodological Answer : Lab-scale challenges include:

- Solubility : Limited solubility in non-polar solvents requires pre-dissolution in minimal chloroform.

- Catalyst Stability : Degradation at elevated temperatures necessitates strict temperature control.

Solutions involve iterative optimization of reaction parameters (e.g., stirring rate, inert atmosphere) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.